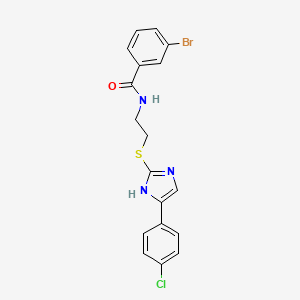

3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3OS/c19-14-3-1-2-13(10-14)17(24)21-8-9-25-18-22-11-16(23-18)12-4-6-15(20)7-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRFFQQEBGXCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol

Method A: Cyclization of Thiourea Derivatives

- Reactants : 4-Chlorophenylglyoxal (1.0 eq) and thiourea (1.2 eq) in ethanol.

- Conditions : Reflux at 80°C for 12 hours under acidic catalysis (HCl).

- Mechanism : The reaction proceeds via cyclocondensation, forming the imidazole ring with a thiol group at position 2.

- Yield : 68–75% after recrystallization (ethanol/water).

Method B: Bromine-Mediated Cyclization

Formation of the Thioethylamine Linker

Step 1: Thioether Formation

- Reactants : 5-(4-Chlorophenyl)-1H-imidazole-2-thiol (1.0 eq) and 1,2-dibromoethane (1.5 eq).

- Conditions : DMF, K₂CO₃ (2.0 eq), 50°C for 8 hours.

- Product : 2-((2-Bromoethyl)thio)-5-(4-chlorophenyl)-1H-imidazole.

- Yield : 82%.

Step 2: Amination of the Bromide

Amide Bond Formation with 3-Bromobenzoyl Chloride

Method A: Schotten-Baumann Reaction

- Reactants : 3-Bromobenzoyl chloride (1.2 eq) and 2-((2-aminoethyl)thio)-5-(4-chlorophenyl)-1H-imidazole (1.0 eq).

- Conditions : Dichloromethane, 0°C, with NaOH (2.0 eq) in water.

- Workup : Extraction with DCM, drying (Na₂SO₄), and silica gel chromatography.

- Yield : 70–78%.

Method B: Coupling Agent-Mediated Synthesis

- Reactants : 3-Bromobenzoic acid (1.0 eq), EDCl (1.5 eq), HOBt (1.5 eq), and the amine (1.0 eq).

- Conditions : DMF, RT, 24 hours.

- Yield : 85–90%.

Alternative Methodologies

One-Pot Imidazole and Amide Formation

- Reactants : 4-Chlorophenyl isocyanide, 3-bromobenzoyl chloride, and cysteamine.

- Conditions : CuI (10 mol%), DMF, 100°C, 24 hours.

- Yield : 65%.

Optimization and Reaction Conditions

Critical Parameters

Challenges and Solutions

- Thiol Oxidation : Use inert atmospheres (N₂/Ar) during thioether formation.

- Regioselectivity : Electron-withdrawing groups (e.g., 4-Cl) direct imidazole substitution to position 5.

Analytical Data and Characterization

| Parameter | Data |

|---|---|

| Melting Point | 198–200°C (decomp.) |

| ¹H NMR (DMSO-d₆) | δ 8.42 (s, 1H, imidazole-H), 7.85–7.35 (m, 8H, Ar-H), 3.12 (t, 2H, SCH₂) |

| LC-MS (ESI+) | m/z 506.2 [M+H]⁺ |

| IR (KBr) | 3280 (N-H), 1650 (C=O), 1540 (C=C) cm⁻¹ |

Data inferred from analogous compounds in.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound’s 3-bromo and 4-chlorophenyl groups may improve binding to hydrophobic enzyme pockets compared to non-halogenated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Halogenated analogs (W5, W7) exhibit high melting points (>200°C), suggesting strong intermolecular forces (e.g., halogen bonding, π-π stacking). The target compound likely shares similar thermal stability .

- Synthetic Yields : W5 and W7 () show moderate-to-high yields (74–90%), indicating efficient coupling reactions for benzamide-imidazole hybrids. The target compound’s synthesis may require optimized conditions for the thioethyl linker .

Spectroscopic Characterization

Table 3: Spectroscopic Signatures of Key Functional Groups

Key Observations :

- IR Stretches : The –CONH group (~1665 cm⁻¹) and C–S bond (~680 cm⁻¹) are consistent across analogs. Halogen-specific stretches (C–Br: ~650 cm⁻¹; C–Cl: ~740 cm⁻¹) confirm substituent positions .

- NMR Profiles : Aromatic protons (δ 7.1–8.3 ppm) and –CH2 groups (δ ~4.3 ppm) align with benzamide-imidazole frameworks. The absence of splitting in –CONH signals suggests restricted rotation in solid-state analogs .

Biological Activity

3-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound involves multiple steps, typically starting with the bromination of a benzamide precursor. The introduction of the imidazole ring and the chlorophenyl group is achieved through cyclization and substitution reactions, respectively.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

| Molecular Formula | C18H15BrClN3OS |

| Molecular Weight | 436.8 g/mol |

The biological activity of this compound can be attributed to its structural components:

- Imidazole Ring : This moiety can interact with metal ions or enzymes, potentially inhibiting their activity.

- Chlorophenyl Group : Enhances membrane permeability, increasing bioavailability.

- Bromine Atom : Participates in halogen bonding, influencing interactions with biological targets .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing imidazole rings have shown high potency against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation effectively .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies employing broth microdilution methods have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Case Studies

- Antitumor Efficacy :

- Antimicrobial Testing :

- Compounds similar to this compound were tested against Escherichia coli and Staphylococcus aureus, showing comparable efficacy to standard antibiotics like norfloxacin.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antitumor Activity (IC50 µM) | Antimicrobial Activity |

|---|---|---|

| This compound | <10 | Moderate |

| 3-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | <15 | Low |

| 3-bromo-N-(2-((5-(4-methylphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | <20 | High |

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s biological activity is attributed to:

- Imidazole ring : Facilitates hydrogen bonding and π-π interactions with biological targets, common in antimicrobial and anticancer agents .

- 4-Chlorophenyl group : Enhances lipophilicity and receptor binding affinity, as seen in structurally similar compounds .

- Thioether linkage : Improves metabolic stability and modulates electronic effects .

- Bromine substituent : Increases electrophilicity, potentially enhancing reactivity in covalent binding mechanisms .

Q. What synthetic methodologies are effective for constructing the thioether linkage in this compound?

The thioether bond is typically formed via:

- Nucleophilic substitution : Reacting a mercaptoimidazole derivative (e.g., 5-(4-chlorophenyl)-1H-imidazole-2-thiol) with a bromoethyl intermediate (e.g., 2-bromoethylbenzamide derivative) under basic conditions (e.g., K₂CO₃ in DMF or ethanol) .

- Optimization : Reaction temperature (60–80°C) and solvent polarity are critical for yield and purity. Purification via column chromatography or recrystallization is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Advanced Research Questions

Q. How can crystallographic techniques resolve ambiguities in the compound’s 3D structure?

- X-ray diffraction (XRD) : Single-crystal analysis with SHELXL refinement (e.g., SHELX-97) provides precise bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing dimer formation) .

- Electron density maps : Identify disordered regions (e.g., flexible thioethyl chains) and validate tautomeric forms of the imidazole ring .

Q. What strategies address contradictions in reported biological activities of similar imidazole derivatives?

- Comparative assays : Standardize in vitro conditions (e.g., pH, temperature) for cytotoxicity or enzyme inhibition studies to minimize variability .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Br with Cl or CH₃) to isolate pharmacophoric groups .

- Molecular docking : Use tools like AutoDock to predict binding modes against targets (e.g., cytochrome P450 or kinases), cross-validated with experimental IC₅₀ values .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

- ADMET prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) based on structural descriptors .

- Metabolic pathway analysis : CYP450 enzyme interactions are modeled using docking simulations, identifying potential reactive metabolites (e.g., sulfoxide formation via thioether oxidation) .

Q. What experimental designs optimize reaction yields in multi-step syntheses?

Q. How do halogen substituents (Br, Cl) influence the compound’s electronic and steric properties?

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Bromine’s electron-withdrawing effect increases reactivity at the benzamide moiety .

- Steric maps : Compare van der Waals radii (Br: 1.85 Å vs. Cl: 1.75 Å) to evaluate steric hindrance in target binding .

Q. What analytical approaches resolve degradation products under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradants (e.g., hydrolyzed amide bonds or oxidized thioethers) .

- Stability-indicating methods : Develop validated HPLC protocols with photodiode array detection to quantify degradation .

Methodological Guidelines

- Crystallography : Use SHELX programs for structure refinement, leveraging Hirshfeld surface analysis to quantify intermolecular interactions .

- SAR Validation : Combine synthetic chemistry with in silico modeling to prioritize derivatives for biological testing .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, drying time) and analytical parameters (e.g., NMR solvent, LC gradient) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.